molecular formula C4H7Cl B15187700 (-)-3-Chloro-1-butene CAS No. 130404-07-8

(-)-3-Chloro-1-butene

Cat. No.: B15187700
CAS No.: 130404-07-8
M. Wt: 90.55 g/mol
InChI Key: VZGLVCFVUREVDP-SCSAIBSYSA-N
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Description

(-)-3-Chloro-1-butene is an organic compound belonging to the class of halogenated alkenes. It is characterized by a double bond between the first and second carbon atoms and a chlorine atom attached to the third carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-3-Chloro-1-butene can be synthesized through several methods, including:

  • Hydrochlorination of Allyl Chloride: This involves the addition of hydrogen chloride (HCl) to allyl chloride (CH2=CH-CH2-Cl) under controlled conditions.

  • Dehydrohalogenation of 3-Chlorobutane: This method involves the elimination of hydrogen chloride from 3-chlorobutane (CH3-CH2-CH2-CH2-Cl) using a strong base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. These processes often involve the use of transition metal catalysts to facilitate the reaction.

Chemical Reactions Analysis

(-)-3-Chloro-1-butene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form 3-chlorobutanal or 3-chlorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert this compound to 3-chlorobutane using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic or basic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaOH, H2O, or NH3, heat.

Major Products Formed:

  • Oxidation: 3-chlorobutanal, 3-chlorobutanoic acid.

  • Reduction: 3-chlorobutane.

  • Substitution: 3-chloro-1-butanol, 3-chloro-1-butylamine.

Scientific Research Applications

(-)-3-Chloro-1-butene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

  • Medicine: this compound is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

  • Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (-)-3-Chloro-1-butene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • 1-chloro-2-butene

  • 2-chloro-1-butene

  • 3-chlorobutane

  • 3-chlorobutanol

  • 3-chlorobutanoic acid

This comprehensive overview provides a detailed understanding of (-)-3-Chloro-1-butene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

130404-07-8

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(3R)-3-chlorobut-1-ene

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3-4H,1H2,2H3/t4-/m1/s1

InChI Key

VZGLVCFVUREVDP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C=C)Cl

Canonical SMILES

CC(C=C)Cl

Origin of Product

United States

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